2-(cinnamylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one
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Description
The compound “2-(cinnamylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one” is a derivative of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine . These derivatives have been studied for their potential as epidermal growth factor receptor (EGFR) inhibitors . They have shown antitumor activity against the human pulmonary carcinoma cell line A549 .
Synthesis Analysis
The synthesis of these compounds involves molecular docking studies to position Erlotinib and the target compounds into the active site of EGFR . This helps in determining the probable binding model . The compounds are then designed and synthesized .Molecular Structure Analysis
The molecular structure of these compounds is based on the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold . This structure is designed to fit into the active site of EGFR .Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidines, a class of compounds to which this molecule belongs, have been found to exhibit antimicrobial and antifungal , analgesic and anti-inflammatory , anticancer , and antioxidant activities.
Mode of Action
It is known that thieno[2,3-d]pyrimidines interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Given the broad range of pharmacological activities exhibited by thieno[2,3-d]pyrimidines , it is likely that multiple pathways are affected.
Pharmacokinetics
In silico adme profiling of similar compounds predicts drug-like properties with a very low toxic effect .
Result of Action
Compounds with similar structures have shown significant activity against various strains of bacteria .
Properties
IUPAC Name |
10-[(E)-3-phenylprop-2-enyl]sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c21-16-15-13-9-4-10-14(13)23-17(15)20-18(19-16)22-11-5-8-12-6-2-1-3-7-12/h1-3,5-8H,4,9-11H2,(H,19,20,21)/b8-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAYWTSKNJMELX-VMPITWQZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)NC(=N3)SCC=CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)SC3=C2C(=O)NC(=N3)SC/C=C/C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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